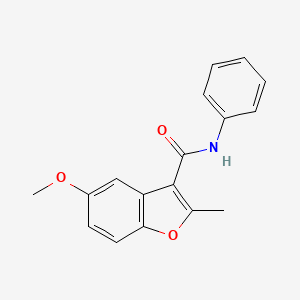

5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide is a synthetic organic compound belonging to the benzofuran class.

Méthodes De Préparation

The synthesis of 5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors, such as 4-methoxy-2-methylphenol and phenylacetic acid, under acidic conditions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran intermediate with an appropriate amine, such as aniline, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Analyse Des Réactions Chimiques

5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Structural Overview

The compound belongs to the benzofuran family, characterized by a benzofuran core with a methoxy group at the 5-position, a methyl group on the nitrogen atom, and a phenyl group at the 2-position. This arrangement suggests diverse pharmacological properties that are currently under investigation.

Biological Activities

Research indicates that 5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide exhibits several biological activities:

- Anticancer Properties : The compound has shown potential as an anticancer agent. Studies suggest it may induce cell cycle arrest and apoptosis in cancer cells by interacting with specific molecular targets, including enzymes and receptors involved in cancer pathways .

- Antimicrobial Activity : Related benzofuran derivatives have been documented for their antimicrobial properties. The structural similarities suggest that this compound may also possess antimicrobial effects against various pathogens, including bacteria and fungi .

Anticancer Research

A study focused on the compound's mechanism of action revealed that it could inhibit specific signaling pathways critical for cancer cell survival. For instance, it was found to affect topoisomerase activity, which is crucial for DNA replication and repair in cancer cells .

Antimicrobial Studies

In a series of tests evaluating antimicrobial efficacy, derivatives similar to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) were notably low for certain derivatives, indicating strong potential as therapeutic agents .

Mécanisme D'action

The mechanism of action of 5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide can be compared with other benzofuran derivatives, such as:

5-hydroxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide: This compound has a hydroxyl group instead of a methoxy group, which may alter its biological activity and chemical reactivity.

2-methyl-N-phenyl-1-benzofuran-3-carboxamide: Lacking the methoxy group, this compound may have different pharmacokinetic properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile.

Activité Biologique

5-Methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide is a synthetic organic compound belonging to the benzofuran family, characterized by its unique structural features which include a methoxy group at the 5-position, a methyl group attached to the nitrogen atom, and a phenyl group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in anticancer and antimicrobial activities.

Structural Characteristics

The compound's structure suggests a variety of interactions with biological targets, which may lead to significant biological effects. The following table summarizes its structural features and related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Benzofuran core with methoxy, methyl, and phenyl groups | Potential anticancer and antimicrobial activity |

| Benzofuran | Parent compound without substituents | Simpler structure, less biological activity |

| 5-Hydroxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide | Hydroxyl instead of methoxy | Altered reactivity and activity profile |

| 2-Methyl-N-phenyl-1-benzofuran-3-carboxamide | Lacks methoxy group | Different pharmacokinetics |

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties . It has been shown to inhibit cell proliferation in various cancer cell lines, including chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki 1) . The mechanism of action appears to involve:

- Inhibition of Cell Growth : The compound may interfere with key signaling pathways that regulate cell cycle progression and apoptosis.

- Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in malignant cells, potentially through the activation of caspases .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of bacterial and fungal strains. Its efficacy was tested against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate moderate to good activity:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Activity observed against Escherichia coli and Pseudomonas aeruginosa.

- Fungal strains : Showed effectiveness against Candida albicans and Fusarium oxysporum .

Case Studies and Research Findings

Several studies have explored the biological activity of benzofuran derivatives, including this compound. Notable findings include:

- Flynn et al. Study : This research highlighted the enhanced antiproliferative activity of benzofuran derivatives with specific substitutions. Compounds with methyl groups at certain positions exhibited significantly higher potency compared to their unsubstituted counterparts .

- Antimicrobial Testing : A comprehensive study evaluated various derivatives for antimicrobial properties. The results revealed that modifications in the benzofuran structure could lead to variations in biological activity, emphasizing the importance of structural optimization in drug development .

- Mechanism Exploration : Investigations into the mechanisms revealed that these compounds might induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels, which are crucial for triggering apoptosis .

Propriétés

IUPAC Name |

5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-11-16(17(19)18-12-6-4-3-5-7-12)14-10-13(20-2)8-9-15(14)21-11/h3-10H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRJAZOQDIHTTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.